molecular formula C14H19N3O2 B7545758 1-(1-Acetylpiperidin-4-yl)-3-phenylurea

1-(1-Acetylpiperidin-4-yl)-3-phenylurea

Cat. No. B7545758
M. Wt: 261.32 g/mol
InChI Key: UXNAJAZEAVBAFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Acetylpiperidin-4-yl)-3-phenylurea is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a small molecule that belongs to the class of urea derivatives and has been found to exhibit promising biological activities.

Mechanism of Action

The mechanism of action of 1-(1-Acetylpiperidin-4-yl)-3-phenylurea is not fully understood. However, studies have suggested that the compound may exert its biological effects by inhibiting specific enzymes or pathways in the body. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 1-(1-Acetylpiperidin-4-yl)-3-phenylurea can modulate various biochemical and physiological processes in the body. It has been found to reduce the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response. The compound has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(1-Acetylpiperidin-4-yl)-3-phenylurea in lab experiments is its relatively simple synthesis method. The compound can be synthesized using readily available starting materials and standard laboratory equipment. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for research on 1-(1-Acetylpiperidin-4-yl)-3-phenylurea. One potential direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.

Synthesis Methods

The synthesis of 1-(1-Acetylpiperidin-4-yl)-3-phenylurea involves the reaction of 1-acetylpiperidine-4-carboxylic acid with phenyl isocyanate. The reaction is carried out in the presence of a catalyst and under specific reaction conditions to yield the desired product. The purity and yield of the product can be enhanced by using various purification techniques.

Scientific Research Applications

1-(1-Acetylpiperidin-4-yl)-3-phenylurea has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-bacterial activities. The compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-(1-acetylpiperidin-4-yl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-11(18)17-9-7-13(8-10-17)16-14(19)15-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNAJAZEAVBAFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Acetylpiperidin-4-yl)-3-phenylurea

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